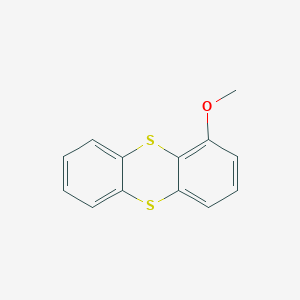
3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” is an organic compound that belongs to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons that have unique structural and electronic properties, making them of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism by which “3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Indacene: The parent compound of the indacene family, with a simpler structure.
Hexamethylbenzene: A related compound with six methyl groups attached to a benzene ring.
Tetramethylcyclopentadiene: Another related compound with four methyl groups attached to a cyclopentadiene ring.
Uniqueness
“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” is unique due to its specific arrangement of methyl groups and the indacene core. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications.
Propiedades
Número CAS |
88301-91-1 |
|---|---|
Fórmula molecular |
C18H24O |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
3,5,5,6,7,7-hexamethyl-3,6-dihydro-2H-s-indacen-1-one |
InChI |
InChI=1S/C18H24O/c1-10-7-16(19)13-9-15-14(8-12(10)13)17(3,4)11(2)18(15,5)6/h8-11H,7H2,1-6H3 |
Clave InChI |
WWKFORUUJNAPKB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
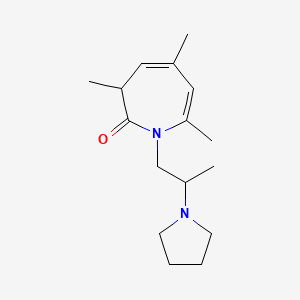
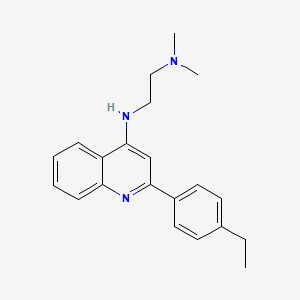




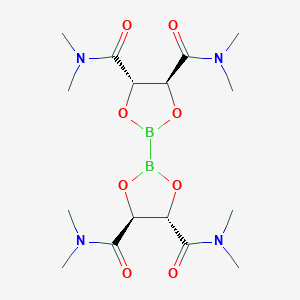

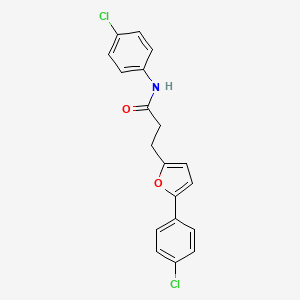
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
